molecular formula C25H31N3O3 B1684384 AZD8329 CAS No. 1048668-70-7

AZD8329

カタログ番号: B1684384
CAS番号: 1048668-70-7
分子量: 421.5 g/mol
InChIキー: XWBXJBSVYVJAMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD8329は、11β-ヒドロキシステロイド脱水素酵素タイプ1(11β-HSD1)の強力な阻害剤です。この酵素は、不活性なコルチゾンを活性なコルチゾールに変換する役割を担っており、代謝プロセスにおいて重要な役割を果たします。 This compoundは、他の類似の酵素に対して11β-HSD1に高い選択性を示しており、代謝疾患の研究や潜在的な治療用途において貴重なツールとなっています .

準備方法

合成経路と反応条件: AZD8329の合成は、一般的に市販の試薬から始まる、複数のステップを伴います。重要なステップには、ピラゾール環の形成と、目的の構造を得るための様々な官能基の修飾が含まれます。 反応は通常、窒素雰囲気下で行われ、酸化と不安定な中間体の分解を防ぎます .

工業生産方法: 大規模生産のために、this compoundを合成するためのより環境に優しいアプローチが開発されています。この方法は、収率を向上させ、環境への影響を軽減するために、反応条件を最適化することに焦点を当てています。 このプロセスには、有害性の低い試薬と溶媒の使用、および高純度のthis compoundを得るための効率的な精製技術の実施が含まれます .

化学反応の分析

反応の種類: AZD8329は、その構造中に反応性の官能基が存在するため、主に置換反応を受けます。 特定の条件下では、酸化および還元反応にも参加できます .

一般的な試薬と条件: this compoundの合成および修飾に使用される一般的な試薬には、様々な酸、塩基、および酸化剤が含まれます。 反応は通常、ジクロロメタンまたはアセトニトリルなどの有機溶媒中で、制御された温度および不活性雰囲気下で行われます .

主要な生成物: this compoundを含む反応から形成される主要な生成物は、通常、官能基が修飾された誘導体です。 これらの誘導体は、構造活性相関を研究し、化合物の薬理学的特性を最適化するために使用されます .

科学研究への応用

This compoundは、肥満や2型糖尿病などの代謝疾患における潜在的な治療用途について、広く研究されてきました。 11β-HSD1を阻害することにより、this compoundはコルチゾンからコルチゾールへの変換を抑制し、コルチゾールレベルを低下させ、代謝転帰を改善します . さらに、this compoundは、前臨床試験において、脂肪組織および肝臓機能への影響を調べるために使用されてきました .

化学の分野では、this compoundは、酵素阻害の研究と、選択性と活性が改善された新しい阻害剤の開発のための貴重なツールとして役立ちます。 生物学および医学において、それは様々な生理学的プロセスにおけるコルチゾールの役割と、治療標的としての可能性を探求するために使用されます .

科学的研究の応用

Scientific Research Applications of AZD8329

This compound is a drug molecule that has been investigated for various applications, particularly in the treatment of type 2 diabetes mellitus, obesity, and dyslipidemia . Research has also explored its role in chemical shift-driven NMR crystallography for structure determination .

Type 2 Diabetes Mellitus, Obesity, and Dyslipidemia

  • Primary Indication and Alternative Applications: this compound was initially developed with the primary indication of treating type 2 diabetes mellitus . However, potential alternative applications such as obesity and dyslipidemia (abnormal amounts of fat in the blood) have also been considered .
  • Mechanism of Action: this compound functions as a potent inhibitor of human recombinant 11β-HSD1 (IC50 9 nM) and of 11β-HSD1 in isolated human adipocytes (IC50 2 nM) in vitro .
  • Clinical Trials: Clinical trials have been conducted to assess the safety, tolerability, and pharmacokinetics of this compound following multiple ascending doses . These trials also evaluated how the drug is handled by the body, its influence on metabolism in fatty tissue and the liver, and its effects on hormone levels .
  • Metabolic Effects: Research has been done to evaluate the impact of this compound on weight, waist circumference, waist/hip ratio, and tissue sensitivity to insulin .

Chemical Shift-Driven NMR Crystallography

  • Structure Determination: this compound has been used in chemical shift-driven NMR crystallography to determine its crystal structure from powder samples . This method utilizes machine learning (ML) to predict chemical shifts and match them with experimental measurements, allowing for structure determination .
  • Polymorphism Studies: this compound has a rich polymorphic landscape, making it a useful example for testing the ability to distinguish between different polymorphs using NMR crystallography . The crystal structures of two polymorphs of this compound were successfully determined using on-the-fly generated solid-state NMR shift calculations within a Monte Carlo-simulated annealing optimization protocol .
  • Advantage Over X-Ray Diffraction: One notable achievement was the determination of this compound form IV, a structure that had not been found by X-ray diffraction methods prior to the NMR crystallography study .
  • Accuracy of Predicted Shifts: Predicted chemical shifts have been shown to be accurate enough to allow crystal structure determination . In one study, the root mean square error (RMSE) for this compound was 4.0 ppm for 13C, while the 15N and 17O RMSEs were proportionally larger (17.7 and 54.7 ppm), likely due to the molecule's unusual C–O…H–N /C–O…H–O H-bonded dimer structure .
  • Comparison with DFT Calculations: Calculated 17O shifts using density functional theory (DFT) were shown to change by up to 50 ppm for structures relaxed by different protocols, highlighting the challenges in accurately predicting shifts for this molecule . However, the RMSE between ML and DFT for the Quantum Espresso relaxed structures was reduced to 10.9 and 11.5 ppm for 15N and 17O, respectively .

Case Studies

  • Structure Determination of Cocaine and this compound: A machine learning model was used to predict chemical shifts, which were then used to determine the correct structures of cocaine and this compound . This was achieved without using any experimental shifts in the training protocol .
  • Polymorphs of this compound: The crystal structures of two different polymorphic forms of this compound were determined using machine-learned chemical shifts . This demonstrated how chemical shifts can drive the optimization toward different structures for the same molecule .

作用機序

AZD8329は、酵素11β-HSD1を選択的に阻害することで効果を発揮します。この酵素は、不活性なコルチゾンを活性なコルチゾールに変換する役割を担っています。 11β-HSD1を阻害することにより、this compoundはコルチゾールレベルを低下させ、肥満や2型糖尿病などの状態における代謝転帰の改善につながります . This compoundの分子標的は、11β-HSD1の活性部位であり、そこでは酵素がコルチゾンからコルチゾールへの変換を触媒するのを防ぐように結合します .

類似の化合物との比較

類似の化合物: this compoundと類似の化合物には、BVT-14225やAGI-5198などの他の11β-HSD1阻害剤が含まれます。 これらの化合物も11β-HSD1酵素を標的とするが、選択性、効力、薬物動態特性が異なる場合があります .

This compoundの独自性: this compoundは、11β-HSD2や17β-HSD1などの他の類似の酵素に対して、11β-HSD1に高い選択性を示すことで際立っています。この選択性により、オフターゲット効果の可能性が減り、治療の可能性が高まります。 さらに、this compoundは、代謝疾患の前臨床モデルにおいて、顕著な有効性を示しており、さらなる開発のための有望な候補となっています .

類似化合物との比較

Similar Compounds: Compounds similar to AZD8329 include other 11β-HSD1 inhibitors such as BVT-14225 and AGI-5198. These compounds also target the 11β-HSD1 enzyme but may differ in their selectivity, potency, and pharmacokinetic properties .

Uniqueness of this compound: this compound stands out due to its high selectivity for 11β-HSD1 over other similar enzymes, such as 11β-HSD2 and 17β-HSD1. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has demonstrated significant efficacy in preclinical models of metabolic diseases, making it a promising candidate for further development .

生物活性

AZD8329 is a compound developed by AstraZeneca, primarily recognized for its potent inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is implicated in various metabolic processes and disorders. The following sections detail the biological activity of this compound, including its mechanism of action, efficacy in various studies, and structural characteristics.

This compound functions as a selective inhibitor of 11β-HSD1, which is predominantly expressed in liver and adipose tissues. By inhibiting this enzyme, this compound helps reduce cortisol levels, potentially alleviating conditions associated with metabolic syndrome, such as insulin resistance and obesity.

  • Inhibition Potency : this compound exhibits an IC50 value of approximately 9 nM against human recombinant 11β-HSD1 and 2 nM in isolated human adipocytes . This indicates a high potency in its inhibitory action.

Preclinical Studies

  • In Vitro Studies :
    • This compound has shown significant inhibition of 11β-HSD1 activity in vitro, with studies indicating that it effectively lowers cortisol production in human adipocytes.
    • A systematic study demonstrated that modifications to the triazolopyridine framework could enhance inhibitory activity while minimizing off-target effects associated with Pregnane-X receptor (PXR) transactivation .
  • Animal Models :
    • In rodent models, this compound treatment resulted in improved glucose tolerance and reduced triglyceride levels compared to controls on a high-fat diet . These findings suggest potential therapeutic benefits for metabolic disorders.

Case Studies

  • A notable case study involved the use of this compound in transgenic mice that overexpressed 11β-HSD1. The administration of this compound led to a significant reduction in metabolic syndrome features, including insulin resistance and dyslipidemia .

Structural Characteristics

This compound's unique structure contributes to its biological activity. The compound's design incorporates a 1,2,4-triazolopyridine framework, which has been optimized through structure-activity relationship (SAR) studies to enhance selectivity and potency against 11β-HSD1 while minimizing PXR activation .

Crystallographic Analysis

Recent advancements have utilized machine learning techniques to determine the crystal structures of this compound polymorphs. This analysis aids in understanding the compound's binding interactions at the molecular level:

Polymorpha (Å)b (Å)c (Å)α (°)β (°)γ (°)RMSD (Å)
Form I11.313.215.1114.290900.14
Form IV9.511.011.865.375.975.50.44

This table summarizes the dimensions and structural parameters of different polymorphs of this compound, highlighting their potential implications for pharmacological activity .

特性

CAS番号

1048668-70-7

分子式

C25H31N3O3

分子量

421.5 g/mol

IUPAC名

4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid

InChI

InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31)

InChIキー

XWBXJBSVYVJAMZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5

正規SMILES

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5

外観

White solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid
4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid
AZD8329

製品の起源

United States

Synthesis routes and methods I

Procedure details

Aqueous sodium hydroxide (2M) (2.5 eq) was added portionwise over 5 minutes to a stirred suspension of methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate (Intermediate #1) (1.0 eq) in methanol (10 vol) at 20° C. (exotherm 20-27° C.). The resulting suspension was heated to 70° C. (jacket temperature), (batch refluxes approx 60-65° C.) for 1 hour (complete by LCMS). The orange reaction mixture was cooled to 20° C. (solution remained slightly cloudy) and filtered through celite to remove a small amount of solids. The filtrate was then poured into a flange flask and water (25 vol) was added. The mixture was then adjusted to pH 3 with 2M HCl (approx 800-850 ml) (turns very thick). The aqueous was then filtered and the pale yellow solid washed with water, sucked dry overnight, and washed with acetonitrile and finally 1:1 acetonitrile/diethyl ether and dried under vacuum at 50° C. for 72 hours (weekend) to give 4-[4-(2-adamantylcarbamoyl)-5-tertbutyl-pyrazol-1-yl]benzoic acid (80%) as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate #1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Hydrochloric acid (34.5% w/w, 15.88 g, 5.48 g @100.0%, 0.1504 mole, 1.0 mol. eq) and water (70 ml, 1.4 rel. vol) were added to a suspension of 4-hydrazinobenzoic acid (23.35 g, 22.88 g @100.0%, 0.1504 mole, 1.0 mol. eq) in methanol (1250 ml, 12.5 rel. vol). The resulting suspension was stirred for 30 min at 20 to 25° C. and a solution of N-(2-adamantyl)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxo-pentanamide (intermediate #4) (53.47 g, 50.0 g @100.0%, 0.150 in 4 mole, 1.0 mol. eq) at 20-25° C. in methanol (250 ml, 5.0 rel. vol)] added over a period of 20 minutes followed by hydrochloric acid (34.5% w/w, 2.38 g, 0.82 g @100.0%, 0.02264 mole, 0.15 mol. eq) and water (70.0 ml, 1.4 rel. vol). The reaction mass temperature was increased to 62-65° C. and maintained for 90.0 min. For work up methanol solution was concentrated atmospherically until the residual volume 6.0 rel. vol (300.0 ml) remained. The resulting suspension was cooled to 20-25° C. and stirred for 1.0 hr. The product was filtered and washed with ethyl acetate (200.0 ml, 4.0 rel. vol) and sucked dry for 30 min. The product was dried under vacuum (100 mbar) at 50° C. for 8 hrs to give crude 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (47.0 g, 73.0%).
Quantity
15.88 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
23.35 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Name
N-(2-adamantyl)-2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxo-pentanamide
Quantity
53.47 g
Type
reactant
Reaction Step Two
Name
intermediate #4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
2.38 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

2M aqueous sodium hydroxide solution (51.7 mL, 103.32 mmol) was added to methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate (Intermediate#56) (4.5 g, 10.33 mmol) in methanol (100 mL). The mixture was stirred at 70° C. for 1 hour and then cooled to ambient temperature, concentrated under reduced pressure and diluted with water (100 mL). The reaction mixture was adjusted to pH 3 with 2M HCl. The reaction mixture was extracted with EtOAc (500 mL) and washed sequentially with water (2×100 mL), and saturated brine (50 mL). The organic layer was dried over MgSO4, filtered and evaporated to give a pale yellow solid. The solid was washed with EtOAc (20 mL), collected by filtration and dried under vacuum to give 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (3.89 g, 89%) as a cream crystalline solid.
Quantity
51.7 mL
Type
reactant
Reaction Step One
Name
methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD8329
Reactant of Route 2
AZD8329
Reactant of Route 3
Reactant of Route 3
AZD8329
Reactant of Route 4
AZD8329
Reactant of Route 5
Reactant of Route 5
AZD8329
Reactant of Route 6
AZD8329

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。